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Abstract

6-Oxoheptanoic acid, a gamma-keto acid, holds interest within various scientific domains due
to its bifunctional nature, possessing both a ketone and a carboxylic acid moiety. This technical
guide provides a comprehensive overview of the theoretical and computational studies of 6-
oxoheptanoic acid, supplemented with relevant experimental data and protocols. The
document delves into the molecular properties, spectroscopic characteristics, and potential
biological significance of this molecule, offering a valuable resource for researchers in
chemistry, biology, and pharmacology.

Introduction

6-Oxoheptanoic acid (also known as 5-acetylvaleric acid) is a medium-chain fatty acid
derivative with the chemical formula C7H120s.[1][2] Its structure, featuring a terminal carboxylic
acid and a ketone group at the 6-position, imparts it with unique chemical reactivity and
potential for diverse applications, including its use as a linker in bioconjugation chemistry and
as a building block in the synthesis of novel compounds.[3][4] Understanding the fundamental
properties of this molecule at a theoretical and computational level is crucial for predicting its
behavior in various chemical and biological systems, thereby guiding its application in drug
development and other scientific endeavors. This guide summarizes key physicochemical data,
explores its theoretical underpinnings through computational analysis, provides detailed
experimental protocols for its study, and discusses its potential role in biological pathways.
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Physicochemical and Computed Properties

A collection of experimentally determined and computationally predicted properties of 6-

oxoheptanoic acid are presented below, offering a quantitative foundation for its

characteristics.

Property Value Source
Molecular Formula C7H1203 [1112114115]
Molecular Weight 144.17 g/mol [11[2][4]1[5]
Melting Point 34-36 °C [5]

Boiling Point 138-140 °C at 1.5 mmHg [5]
Density 1.059 g/mL [5]
Refractive Index 1.4490 [5]

IUPAC Name 6-oxoheptanoic acid [2]
INChl=1S/C7H1203/c1-6(8)4-

InChl 2-3-5-7(9)10/h2-5H2,1H3, [2]
(H,9,10)
IZOQMUVIDMLRDC-

InChiKey [2]

UHFFFAOYSA-N

Canonical SMILES

CC(=0)CCCCC(=0)0

[2]
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Computed Property Value Source
XLogP3 0.5 (2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

T g
Rotatable Bond Count 5 [2]
Exact Mass 144.078644 [2]
Monoisotopic Mass 144.078644 [2]
Topological Polar Surface Area  54.4 A2 [2]
Heavy Atom Count 10 [2]
Complexity 129 [2]

Theoretical and Computational Studies

While comprehensive theoretical studies specifically targeting 6-oxoheptanoic acid are limited
in publicly available literature, valuable insights can be drawn from computational analyses of
its fragmentation patterns and by applying established computational methodologies to predict
its properties.

Mass Spectrometric Fragmentation Analysis using DFT

A study by Kanawati et al. investigated the gas-phase fragmentation mechanisms of
deprotonated 5-oxohexanoic acid and 6-oxoheptanoic acid using collision-induced
dissociation (CID) experiments and Density Functional Theory (DFT) calculations at the
B3LYP/6-311++G(3df,3pd)//B3LYP/6-31+G(d)+ZPVE level.[1] For the [M-H]~ anion of 6-
oxoheptanoic acid, the study observed successive eliminations of water, ketene (CH2CO),
and molecular hydrogen.[1] Notably, the ejection of CO2 from the parent anion was found to be
inhibited due to the lack of stabilization in the resulting fragment ion.[1] This provides crucial
information on the intrinsic reactivity and stability of the molecule under energetic conditions.

The proposed fragmentation pathway can be visualized as follows:
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[ [M-H]~ of 6-Oxoheptanoic Acid - H0 Fragment after H20 loss - CHCO [ Fragment after CH2CO loss )—HZV Fragment after Hz loss

Define Molecular Structure
of 6-Oxoheptanoic Acid

l

Geometry Optimization
(e.g., B3LYP/6-31G*)

;
Frequency Calculation

;

(Simulate IR and Raman Spectra)
;

(Compare with Experimental Spectra)
;

(Assign Vibrational Modes)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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